Technical Guide: 2-Bromoacetic Acid-d2 in Deuterated Drug Development
Technical Guide: 2-Bromoacetic Acid-d2 in Deuterated Drug Development
Executive Summary
2-Bromoacetic acid-d2 (CAS: 41830-86-8) is a specialized isotopologue of bromoacetic acid where the alpha-hydrogens are substituted with deuterium (
This guide details the physicochemical properties, quality control protocols, and application workflows for 2-bromoacetic acid-d2, designed for researchers requiring high-fidelity isotopic incorporation.
Part 1: Physicochemical Characterization
The substitution of hydrogen with deuterium at the C-2 position significantly alters the vibrational frequency of the carbon-hydrogen bond without changing the steric geometry of the molecule. This "silent" substitution is the basis of its utility.
Chemical Identity Table[3]
| Property | Data | Notes |
| Chemical Name | 2-Bromoacetic-2,2-d2 acid | |
| CAS Number | 41830-86-8 | Specific to the |
| Molecular Formula | Acidic proton ( | |
| Molecular Weight | 140.96 g/mol | vs. 138.95 g/mol for non-deuterated |
| Appearance | Colorless to light yellow solid | Hygroscopic; low melting point |
| Melting Point | 48–51 °C | Similar to non-deuterated analog |
| Boiling Point | 208 °C | Decomposes at high heat |
| Isotopic Purity | Typically | Critical for MS and KIE studies |
Structural Visualization
The following diagram illustrates the molecular connectivity, highlighting the stable Carbon-Deuterium (C-D) bonds at the alpha position.
Part 2: Quality Control & Experimental Protocols
Researchers purchasing or synthesizing 2-bromoacetic acid-d2 must validate isotopic enrichment before use. A 98% enrichment means 2% of the molecules may still contain Hydrogen at the alpha position, which can skew Kinetic Isotope Effect (KIE) calculations.
Protocol 1: Isotopic Purity Determination via 1H-NMR
Objective: Quantify the residual protium (
Materials:
-
Analyte: ~10 mg 2-Bromoacetic acid-d2.
-
Solvent:
(99.8% D) or . -
Internal Standard (IS): Maleic Acid (trace amount, known concentration).
Methodology:
-
Preparation: Dissolve the analyte and IS in the deuterated solvent.
-
Acquisition: Run a standard 1H-NMR (minimum 400 MHz). Set relaxation delay (
) to 5 seconds to ensure full relaxation of the residual protons. -
Analysis:
-
Locate the chemical shift for non-deuterated bromoacetic acid (
-CH2) at ~3.8–4.0 ppm . -
Integrate the Internal Standard peak.
-
Integrate the residual peak at ~3.9 ppm.
-
-
Calculation:
Protocol 2: Handling & Derivatization for GC-MS
Direct analysis of bromoacetic acid by GC is difficult due to polarity. Derivatization to the methyl ester is standard.[3]
-
Reaction: Mix 50 µL of sample with 200 µL of
-Methanol (14%). -
Incubation: Heat at 60°C for 10 minutes.
-
Extraction: Add 500 µL Hexane and 500 µL saturated NaCl. Vortex and centrifuge.
-
Analysis: Inject the Hexane layer into GC-MS.
-
Target Ion: Look for the molecular ion shift of +2 Da compared to the non-deuterated standard (Methyl bromoacetate-d2).
-
Part 3: Applications in Drug Development[6]
The primary driver for using 2-bromoacetic acid-d2 is the Deuterium Kinetic Isotope Effect (DKIE) .
Mechanism: The C-D Bond Advantage
The Carbon-Deuterium bond is shorter and stronger than the Carbon-Hydrogen bond due to the lower zero-point vibrational energy of the heavier isotope.[4]
-
Bond Dissociation Energy (BDE):
is ~1.2–1.5 kcal/mol stronger than . -
Metabolic Impact: If the cleavage of the C-H bond (e.g., by Cytochrome P450) is the rate-determining step (RDS) in a drug's metabolism, substituting it with C-D can significantly reduce the rate of metabolism (
can range from 2 to 10).
Workflow: Deuterated Analog Synthesis
The following diagram outlines how 2-bromoacetic acid-d2 is integrated into a drug discovery pipeline to improve half-life (
Part 4: Safety & Handling (Critical)
2-Bromoacetic acid-d2 shares the severe toxicity profile of its non-deuterated parent. It is a potent alkylating agent.[1][5]
-
Hazards:
-
Engineering Controls:
-
Fume Hood: Mandatory. Do not handle on an open bench.
-
Glove Selection: Nitrile gloves are often insufficient for prolonged contact with haloacetic acids. Double-gloving with Silver Shield/4H (laminate) gloves is recommended for stock solution handling.
-
-
Decontamination:
-
Spills should be neutralized with a dilute solution of Sodium Bicarbonate (
) or Sodium Thiosulfate (to quench the alkylating capability) before cleanup.
-
References
-
Gant, T. G. (2014).[6] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
Sources
- 1. Bromoacetic Acid-d2 | CymitQuimica [cymitquimica.com]
- 2. Bromoacetic Acid-d2 | CAS 41830-86-8 | LGC Standards [lgcstandards.com]
- 3. 2-bromo acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
